molecular formula C10H10N2O2 B3306010 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 926185-92-4

2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3306010
CAS No.: 926185-92-4
M. Wt: 190.2 g/mol
InChI Key: HQOACMLLEHXPMQ-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products . The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a hydroxymethyl group at position 2 and a methyl group at position 7.

Future Directions

Pyrimidine derivatives have been studied in the development of new therapies due to their biological potential . The design of biologically active compounds based on pyrimidine derivatives is a priority direction, including the development of antiviral and antileukemic agents . The ability of the methyl group of isocytosine to deprotonate by the action of organometallic compounds opens the possibility to the synthesis of its derivatives with a modified substituent at position 6 .

Preparation Methods

The synthesis of 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the construction of complex structures in a single synthetic operation from simple building blocks . One method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Properties

IUPAC Name

2-(hydroxymethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(6-13)4-10(14)12(9)5-7/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOACMLLEHXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CO)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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